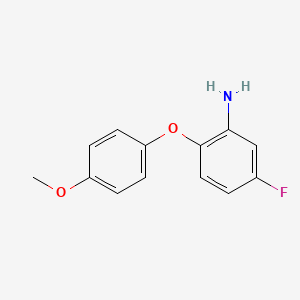

5-Fluoro-2-(4-methoxyphenoxy)aniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Organic Synthesis

Aniline and its derivatives are fundamental building blocks in modern organic synthesis. accelachem.com Their primary amino group attached to an aromatic ring makes them highly reactive and amenable to a wide range of chemical transformations. accelachem.com Historically, anilines have been crucial in the development of the dye industry, but their importance has since expanded dramatically. accelachem.comfluorochem.co.uk

In contemporary organic synthesis, aniline derivatives serve as key precursors for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.netorganic-chemistry.org The amino group can be readily acylated, alkylated, and diazotized, providing a gateway to a multitude of functional group interconversions. accelachem.com Furthermore, the aromatic ring of aniline is activated towards electrophilic substitution, allowing for the introduction of various substituents that can modulate the molecule's properties. accelachem.com

The Role of Fluorine Substitution in Modulating Aromatic System Reactivity and Properties

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has had a profound impact on the properties and reactivity of aromatic systems. guidechem.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. guidechem.comresearchgate.net

The strong electron-withdrawing nature of fluorine significantly influences the electronic environment of the aromatic ring. guidechem.com This can lead to a number of important effects:

Altered Reactivity: The electron-withdrawing inductive effect of fluorine can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more reactive towards nucleophilic aromatic substitution. guidechem.comchemicalbook.com This altered reactivity provides synthetic chemists with alternative strategies for functionalizing aromatic rings. chemicalbook.com

Increased Lipophilicity: The incorporation of fluorine can enhance a molecule's lipophilicity (its ability to dissolve in fats and lipids). This is a crucial factor in medicinal chemistry, as it can improve a drug's absorption, distribution, and ability to cross cell membranes. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a carbon-fluorine bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of a drug. researchgate.net

Modulation of Acidity and Basicity: The electron-withdrawing properties of fluorine can influence the acidity or basicity of nearby functional groups. For instance, the basicity of the amino group in a fluorinated aniline is typically reduced compared to its non-fluorinated counterpart.

Overview of Academic Research Perspectives on 5-Fluoro-2-(4-methoxyphenoxy)aniline and Related Structures

While specific, in-depth academic studies focusing solely on this compound are not abundant in readily available literature, the compound's structure, a fluorinated diaryl ether amine, places it at the intersection of several important areas of chemical research.

The diaryl ether motif is a common structural feature in many biologically active natural products and synthetic compounds. The synthesis of diaryl ethers, often achieved through methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling, is a well-established area of organic synthesis. The presence of both a fluorine atom and an amino group on one of the aromatic rings, and a methoxy (B1213986) group on the other, suggests that this compound is a valuable intermediate for the synthesis of more complex molecules with potential applications in:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The combination of the fluorinated aniline and the methoxy-substituted phenol (B47542) ring could be designed to interact with specific biological targets.

Materials Science: As a monomer or building block for the creation of high-performance polymers. The fluorine content can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Research on structurally related fluorinated diaryl ether amines often focuses on their utility as key intermediates in the synthesis of kinase inhibitors for cancer therapy and other drug discovery programs. The specific substitution pattern of this compound makes it a unique building block for accessing novel chemical space in these areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(4-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPPMKVHUHKRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Fluoro 2 4 Methoxyphenoxy Aniline

Established Synthetic Routes to 5-Fluoro-2-(4-methoxyphenoxy)aniline Precursors

The traditional synthesis of this compound and its precursors relies on well-established organic reactions. These routes often involve the sequential formation of the diaryl ether bond followed by the introduction or modification of the amino group.

Nucleophilic Aromatic Substitution (SNAr) in Phenoxy Aniline (B41778) Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of diaryl ethers, a core structural feature of this compound. This reaction typically involves the displacement of a halide or other suitable leaving group on an aromatic ring by a nucleophile. In the context of phenoxy aniline synthesis, an activated aryl halide is treated with a phenoxide.

The Ullmann condensation, a copper-catalyzed variant of SNAr, is a classic and widely used method for forming diaryl ether linkages. researchgate.netorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. researchgate.net However, modern iterations have seen the development of more efficient catalytic systems. For the synthesis of a precursor to this compound, a plausible SNAr approach would involve the reaction of 4-methoxyphenol (B1676288) with an activated fluoro-nitrobenzene derivative, such as 2,4-difluoronitrobenzene (B147775). The electron-withdrawing nitro group activates the ring towards nucleophilic attack by the 4-methoxyphenoxide ion.

A general representation of this SNAr reaction is depicted below:

Scheme 1: General SNAr reaction for diaryl ether formation

Reactants: 4-methoxyphenol, Activated aryl fluoride (B91410) (e.g., 2,4-difluoronitrobenzene), Base (e.g., K2CO3, NaH)

Solvent: Polar aprotic solvent (e.g., DMF, DMSO)

Conditions: Elevated temperature

The regioselectivity of the substitution is a critical factor, with the position of the leaving group and the nature of the activating groups on the aromatic ring dictating the final product.

Reductive Pathways for Aromatic Nitro Group Transformation to Aniline

The conversion of an aromatic nitro group to an aniline is a fundamental and highly efficient transformation in organic synthesis. This reduction is typically the final key step in the synthesis of phenoxy anilines, following the formation of the diaryl ether bond. A variety of reducing agents and catalytic systems can be employed for this purpose.

Commonly used methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. It is a clean and efficient method, often providing high yields of the desired aniline. For instance, a nitro-substituted diaryl ether precursor can be hydrogenated to yield the corresponding aniline.

Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). For example, the reduction of a nitroaromatic compound with iron powder and ammonium (B1175870) chloride in a solvent mixture is a common laboratory and industrial practice.

The choice of the reduction method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

| Reduction Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | H2 gas, RT to moderate temp. | High yield, clean reaction | Requires specialized equipment for handling H2 gas |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Acidic medium, elevated temp. | Cost-effective, readily available reagents | Can generate significant waste, may not be suitable for acid-sensitive substrates |

Multi-Step Reaction Sequences Utilizing Commercial Starting Materials

The synthesis of this compound from commercially available starting materials typically involves a multi-step sequence that combines the aforementioned reactions. A representative synthetic route could start from readily available chemicals like 2,4-difluoronitrobenzene and 4-methoxyphenol.

A plausible multi-step synthesis is outlined below:

Formation of the Diaryl Ether: 2,4-difluoronitrobenzene is reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This SNAr reaction preferentially substitutes one of the fluorine atoms to form 1-(4-methoxyphenoxy)-4-fluoro-2-nitrobenzene.

Reduction of the Nitro Group: The resulting nitro-substituted diaryl ether is then subjected to reduction. Catalytic hydrogenation using Pd/C and hydrogen gas, or a metal-acid reduction using iron and hydrochloric acid, would convert the nitro group to the primary amine, yielding the final product, this compound.

An analogous patented process for a similar compound, 4-fluoro-2-methoxy-5-nitroaniline, involves the protection of an aniline as an acetamide, followed by nitration, and subsequent deprotection to yield the desired product. google.com This highlights the strategic use of protecting groups to control reactivity and achieve the desired substitution pattern in multi-step syntheses.

Development of Novel Synthetic Protocols for this compound

While traditional methods are effective, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic protocols. These novel approaches often leverage advances in catalysis and adhere to the principles of green chemistry.

Catalytic Approaches in C-O and C-N Bond Formation for Aryl Ether and Aniline Linkages

Modern catalysis offers powerful tools for the formation of C-O and C-N bonds, providing milder and more efficient alternatives to traditional methods.

Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Ether Synthesis): As an alternative to the Ullmann condensation, the Buchwald-Hartwig amination protocol has been extended to the formation of diaryl ethers. This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with phenols under milder conditions than the traditional Ullmann reaction. The use of specialized phosphine (B1218219) ligands is crucial for the efficiency of these catalytic systems.

Copper-Catalyzed C-O Coupling (Modified Ullmann Reaction): Significant advancements in the Ullmann condensation have been made through the development of new copper-based catalytic systems. The use of ligands such as N,N-dimethylglycine can promote the reaction at lower temperatures (e.g., 90 °C) with both aryl iodides and bromides. researchgate.net

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a premier method for the synthesis of anilines from aryl halides. northwestern.eduresearchgate.net This reaction employs a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine. This method is highly versatile, tolerates a wide range of functional groups, and often proceeds under relatively mild conditions. For the synthesis of this compound, a precursor aryl halide could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.

| Catalytic Reaction | Metal Catalyst | Key Ligands/Additives | Advantages |

| Buchwald-Hartwig Ether Synthesis | Palladium | Biaryl phosphines (e.g., XPhos, SPhos) | Milder conditions, broader substrate scope |

| Modified Ullmann Condensation | Copper | N,N-dimethylglycine, phenanthrolines | Lower cost than palladium, effective for C-O bonds |

| Buchwald-Hartwig Amination | Palladium | Biaryl phosphines (e.g., RuPhos) | High efficiency, excellent functional group tolerance |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Buchwald-Hartwig amination and modern Ullmann condensations, generally have higher atom economies than stoichiometric reactions. acs.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF and DMSO with greener alternatives such as water, ethanol, or supercritical fluids. Research into performing coupling reactions in aqueous micellar solutions is a promising area.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts that can operate under milder conditions is a key aspect of this principle.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The shift from stoichiometric copper in traditional Ullmann reactions to catalytic copper or palladium systems is a prime example of this principle in action.

Reduction of Derivatives: Avoiding the use of protecting groups can shorten synthetic sequences and reduce waste. acs.org Developing selective catalysts that can differentiate between functional groups is a key strategy to achieve this.

Recent research has focused on developing greener approaches for Ullmann-type reactions, including the use of recyclable catalysts and safer solvents, which can be applied to the synthesis of diaryl ethers like the precursor to this compound. researchgate.net

Exploration of Aqueous and Solvent-Free Reaction Media

The development of synthetic routes for complex organic molecules in aqueous or solvent-free conditions is a cornerstone of green chemistry, aiming to reduce reliance on volatile and often hazardous organic solvents. For the synthesis of this compound, these approaches can be applied to key bond-forming reactions such as the Ullmann condensation for the diaryl ether linkage or the Buchwald-Hartwig amination for the introduction of the amine group.

Aqueous Media:

The use of water as a solvent presents significant environmental and economic advantages. For the synthesis of the diaryl ether precursor to this compound, a modified Ullmann-type reaction in water could be envisioned. This would typically involve the coupling of a fluorinated phenol (B47542) derivative with an activated aryl halide in the presence of a copper catalyst. The use of water-soluble ligands and phase-transfer catalysts can facilitate the reaction between the organic substrates and the aqueous medium. Research in related diaryl ether syntheses has demonstrated the feasibility of such approaches, often leading to simplified workup procedures and reduced solvent waste.

Solvent-Free Conditions:

Solvent-free, or solid-state, reactions offer another powerful green chemistry tool. researchgate.netcmu.educhemrxiv.org These reactions are typically conducted by grinding or melting the reactants together, often in the presence of a catalyst. researchgate.netchemrxiv.org For the synthesis of this compound, a solvent-free approach could be particularly advantageous for the ether formation step. For instance, the reaction of a potassium salt of 4-methoxyphenol with 2,4-difluoronitrobenzene could be carried out by heating the neat mixture in the presence of a phase-transfer catalyst, followed by reduction of the nitro group. This approach minimizes waste and can lead to higher reaction rates and yields due to the high concentration of reactants. researchgate.net

| Reaction Type | Media | Key Considerations | Potential Advantages |

| Ullmann Condensation | Aqueous | Water-soluble ligands, phase-transfer catalysts, pH control | Reduced VOCs, simplified workup, lower cost |

| Buchwald-Hartwig Amination | Aqueous | Surfactants, specialized catalyst systems | Environmental benefits, potential for catalyst recycling |

| Nucleophilic Aromatic Substitution | Solvent-Free | Thermal or microwave activation, solid support | High reaction rates, minimal waste, simple procedure |

Enhancement of Atom Economy and Waste Reduction in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govjocpr.comrsc.org High atom economy is characteristic of reactions like additions and rearrangements, while substitutions and eliminations tend to have lower atom economy due to the generation of byproducts. nih.gov

Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

This route might involve the reaction of 4-methoxyphenol with 2,4-difluoronitrobenzene to form the diaryl ether, followed by the reduction of the nitro group to an amine.

Step 1 (SNAr): C7H8O2 + C6H3F2NO2 → C13H10FNO4 + HF

Step 2 (Reduction): C13H10FNO4 + 3H2 → C13H12FNO2 + 2H2O

The SNAr step generates hydrogen fluoride (HF) as a byproduct, which has a low molecular weight but is highly corrosive. The reduction of the nitro group, if performed with a catalytic hydrogenation, is highly atom-economical, producing only water as a byproduct. However, if stoichiometric reducing agents like tin(II) chloride are used, significant amounts of metal waste are generated, drastically lowering the atom economy.

Route B: Palladium-Catalyzed Amination

This approach could involve the Buchwald-Hartwig amination of a pre-formed diaryl ether halide. For example, coupling 2-bromo-4-fluoro-1-(4-methoxyphenoxy)benzene with an ammonia equivalent.

Buchwald-Hartwig Amination: C13H10BrFO2 + NH3 → C13H12FNO2 + HBr

This reaction generates hydrogen bromide (HBr) as a byproduct, which is captured by a stoichiometric amount of base. The choice of base and the efficiency of catalyst turnover are critical for minimizing waste.

To improve atom economy and reduce waste, catalytic methods are preferred over stoichiometric ones. jocpr.com For instance, using catalytic hydrogenation for the nitro group reduction is superior to using metal-based reducing agents. In palladium-catalyzed reactions, the use of highly efficient catalysts at low loadings minimizes metal contamination in the final product and reduces waste.

| Synthetic Step | Reagents | Byproducts | Atom Economy Consideration |

| Ether Formation (SNAr) | 4-methoxyphenol, 2,4-difluoronitrobenzene | HF, Base-HX salt | Stoichiometric base required. |

| Nitro Reduction | H2, Pd/C | Water | High atom economy. |

| Nitro Reduction | SnCl2, HCl | Tin salts | Low atom economy, metal waste. |

| Amination (Buchwald-Hartwig) | Diaryl ether halide, Ammonia source, Base | Base-HX salt | Stoichiometric base required. |

Optimization of Synthetic Conditions for Academic and Potential Scaled-Up Production

Optimizing synthetic conditions is crucial for transitioning a laboratory-scale procedure to a larger, more robust process. This involves a systematic investigation of various reaction parameters to maximize yield, minimize reaction time, reduce costs, and ensure safety and reproducibility. For the synthesis of this compound, optimization would focus on the key bond-forming steps.

Catalyst and Ligand Selection:

In metal-catalyzed reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, the choice of catalyst and ligand is paramount. bristol.ac.uk For an Ullmann-type diaryl ether synthesis, copper(I) catalysts are commonly used. umich.eduwikipedia.org Optimization would involve screening various copper salts (e.g., CuI, CuBr, Cu2O) and ligands (e.g., phenanthroline, N,N-dimethylglycine) to identify the most active and stable catalytic system. For a Buchwald-Hartwig amination, a range of palladium precatalysts and phosphine ligands (e.g., XPhos, RuPhos) would be evaluated to find the optimal combination for the specific substrates. acs.org

Base and Solvent Effects:

The choice of base and solvent can significantly influence reaction rates and yields. In Ullmann condensations, inorganic bases like K2CO3 or Cs2CO3 are often employed. umich.edu For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or K3PO4 are common. The optimization process would involve screening a variety of bases to find one that provides the best balance of reactivity and selectivity. Solvent choice is also critical; while traditional syntheses might use high-boiling polar aprotic solvents like DMF or NMP, a key optimization goal would be to replace these with greener alternatives like toluene, 2-methyltetrahydrofuran, or even water, as discussed previously.

Temperature and Reaction Time:

These parameters are often interdependent. The optimization process aims to find the lowest possible temperature and shortest reaction time that still afford a high yield of the desired product. This not only saves energy but also minimizes the formation of thermal degradation byproducts. Techniques like Design of Experiments (DoE) can be employed to systematically study the interplay between temperature, time, and reactant concentrations to identify the optimal reaction conditions efficiently. bristol.ac.uk

Process Intensification for Scaled-Up Production:

For potential scaled-up production, moving from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency. chemrxiv.org A flow chemistry setup for the synthesis of this compound could involve pumping the reactants through a heated reactor containing a packed bed of a heterogeneous catalyst. This approach allows for precise control over reaction parameters and can lead to higher throughput and improved product quality.

| Parameter | Variables to Screen | Desired Outcome |

| Catalyst | Pd or Cu source, ligand type, catalyst loading | High turnover number, stability, low cost |

| Base | Type (e.g., K2CO3, NaOtBu), stoichiometry | High yield, minimal side reactions, low cost |

| Solvent | Polarity, boiling point, environmental impact | Good solubility, green profile, ease of removal |

| Temperature | Reaction temperature profile | Lowest effective temperature |

| Concentration | Reactant ratios and overall concentration | High throughput, minimal solvent usage |

Reactivity and Reaction Mechanisms of 5 Fluoro 2 4 Methoxyphenoxy Aniline

Intramolecular and Intermolecular Chemical Reactions

While specific documented examples of intramolecular and intermolecular reactions of 5-Fluoro-2-(4-methoxyphenoxy)aniline are not extensively reported in readily available literature, its structure suggests the potential for several types of transformations based on the reactivity of analogous 2-phenoxyaniline (B124666) systems.

Intramolecular Reactions: Substituted 2-phenoxyanilines are known to undergo intramolecular cyclization reactions under thermal, acidic, or oxidative conditions to form heterocyclic compounds such as phenoxazines. For this compound, such a cyclization would involve the formation of a new ring by connecting the aniline (B41778) nitrogen or an activated carbon on the aniline ring with the phenoxy ring. Acid-catalyzed cyclization, for instance, could proceed via protonation of the ether oxygen, followed by intramolecular electrophilic attack of the aniline ring onto the activated phenoxy ring. researchgate.net

Intermolecular Reactions: The aniline functional group is the primary site for intermolecular reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form N-substituted derivatives. ncert.nic.in For example, acylation with acetic anhydride (B1165640) would yield the corresponding acetanilide. This reaction is often used to protect the amino group and modulate its reactivity in subsequent electrophilic aromatic substitution reactions. stackexchange.com The amino group can also participate in condensation reactions with carbonyl compounds to form imines (Schiff bases).

Electrophilic Aromatic Substitution Reactions on the Aryl Rings

The two aromatic rings of this compound exhibit different susceptibilities to electrophilic aromatic substitution (SEAr) due to the directing and activating/deactivating effects of their substituents. wikipedia.org

The aniline ring contains three substituents:

-NH₂ (amino group): A strongly activating, ortho, para-directing group due to its strong +M (mesomeric) effect. byjus.com

-O-(4-methoxyphenyl) (phenoxy group): An activating, ortho, para-directing group.

-F (fluoro group): A deactivating, ortho, para-directing group due to its -I (inductive) effect being stronger than its +M effect.

The phenoxy ring has one substituent:

-OCH₃ (methoxy group): A strongly activating, ortho, para-directing group. organicmystery.com

Reactivity and Regioselectivity: The aniline ring is significantly more activated towards electrophilic attack than the phenoxy ring due to the powerful activating effect of the amino group. Therefore, electrophilic substitution is expected to occur predominantly on the aniline ring. The directing effects of the substituents on the aniline ring will determine the position of substitution. The amino group directs ortho and para to itself. The position para to the amino group is blocked by the fluorine atom. The two ortho positions are sterically different, with one being adjacent to the bulky phenoxy group. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group and para to the phenoxy group.

| Ring | Substituents | Overall Effect | Predicted Position of Electrophilic Attack |

| Aniline Ring | -NH₂ (strong activator, o,p-director), -OAr (activator, o,p-director), -F (deactivator, o,p-director) | Strongly Activated | C4 (ortho to -NH₂, para to -OAr) |

| Phenoxy Ring | -OCH₃ (strong activator, o,p-director) | Activated | C2' and C6' (ortho to -OCH₃) |

Typical electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. However, the high reactivity of the aniline ring can lead to multiple substitutions and side reactions. For instance, nitration with strong acids can lead to oxidation or protonation of the amino group, forming an anilinium ion which is a meta-director. byjus.com

Nucleophilic Reactivity of the Aniline Moiety and Fluorine Atom

Nucleophilicity of the Aniline Moiety: The primary amine functionality in this compound is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. This is a fundamental characteristic of anilines and drives many of their characteristic reactions. ncert.nic.in

As previously mentioned, this nucleophilicity allows for reactions such as:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to protect the amine or reduce its activating effect in electrophilic aromatic substitutions. stackexchange.com

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines.

The nucleophilicity of the aniline nitrogen is influenced by the electronic effects of the other substituents on the ring. The electron-donating phenoxy group may slightly enhance the nucleophilicity, while the electron-withdrawing fluorine atom will slightly decrease it.

Reactivity of the Fluorine Atom: Aromatic fluorine atoms are generally poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the fluorine. nih.gov In this compound, the ring is substituted with electron-donating (amino, phenoxy) and weakly electron-withdrawing (fluoro) groups. There are no strong activating groups for nucleophilic substitution of the fluorine. Therefore, direct nucleophilic displacement of the fluorine atom is expected to be very difficult under standard SNAr conditions. stackexchange.com The rate-determining step for SNAr is the formation of a negatively charged Meisenheimer complex, which is destabilized by electron-donating groups. youtube.com

Oxidative and Reductive Transformations of the Compound

Oxidative Transformations: Anilines are susceptible to oxidation, and the products formed depend on the oxidant and reaction conditions. The oxidation of anilines can be complex, often leading to a mixture of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, phenazines, and polymeric materials. acs.orgnih.gov The electrochemical oxidation of substituted anilines has been shown to yield products from coupling reactions (like benzidine (B372746) derivatives) or oxidation of the aromatic ring (to form hydroxyanilines). tsijournals.com The presence of the electron-rich phenoxy and methoxy (B1213986) groups in this compound would likely make it sensitive to oxidation. Oxidative coupling reactions, either intramolecularly to form phenoxazines or intermolecularly, are also plausible. wikipedia.org

Reductive Transformations: The this compound molecule itself does not possess common functional groups that are readily reduced under standard conditions. However, the synthesis of this compound and related phenoxyanilines often involves the reduction of a nitro group precursor. For example, the synthesis of a structurally similar compound, 5-(ethylsulfonyl)-2-methoxyaniline, involves the catalytic hydrogenation of the corresponding nitrobenzene (B124822) derivative using palladium on carbon (Pd/C). nih.gov This indicates that if a nitro group were present on either of the aromatic rings of the parent structure, it could be selectively reduced to an amino group using various established methods, such as catalytic hydrogenation or using metals like iron, tin, or zinc in acidic media. tandfonline.com

Mechanistic Investigations using Experimental and Computational Approaches

Specific mechanistic studies, either experimental or computational, for reactions involving this compound are not widely published. However, the mechanisms of the fundamental reactions it would likely undergo can be inferred from extensive studies on simpler, related molecules.

Mechanisms of Key Reaction Types:

| Reaction Type | General Mechanistic Pathway |

|---|---|

| Electrophilic Aromatic Substitution | The reaction proceeds via a two-step mechanism involving the attack of the π-electron system of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or Wheland intermediate). This is the rate-determining step. A subsequent fast deprotonation restores the aromaticity. masterorganicchemistry.com For this compound, the highly activated aniline ring would be the site of attack. |

| Nucleophilic Acylation of Aniline | The reaction follows a nucleophilic addition-elimination mechanism. The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acylating agent (e.g., acetic anhydride), forming a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., acetate) and deprotonation yields the amide product. |

| Oxidation of Aniline | The oxidation of anilines can proceed through various pathways, often involving single-electron transfer (SET) to form a radical cation. This radical cation can then undergo further reactions, such as dimerization or reaction with other nucleophiles. The specific mechanism is highly dependent on the oxidant and reaction conditions. researchgate.net |

| Intramolecular Cyclization (e.g., to Phenoxazines) | Mechanistic pathways for phenoxazine (B87303) formation can vary. Acid-catalyzed routes may involve protonation of the ether oxygen, making the phenoxy ring more susceptible to intramolecular electrophilic attack by the aniline ring. Oxidative cyclizations can proceed via radical intermediates. researchgate.net |

Computational Approaches: Computational chemistry, particularly using Density Functional Theory (DFT), could provide valuable insights into the reactivity of this compound. Such studies could be used to:

Calculate the electron density distribution and molecular orbital energies (HOMO/LUMO) to predict the most reactive sites for electrophilic and nucleophilic attack.

Model the transition states of potential reactions to determine activation energies and predict the most favorable reaction pathways.

Analyze the relative stabilities of intermediates in reactions like electrophilic aromatic substitution to explain the observed regioselectivity.

While specific computational studies on this molecule are not readily found, such methods are routinely applied to understand the reactivity of complex organic molecules. ekb.eg

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Fluoro-2-(4-methoxyphenoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete and unambiguous assignment of its structure.

The ¹H-NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The aromatic region of the spectrum is particularly informative, displaying characteristic splitting patterns that arise from spin-spin coupling between adjacent protons. The protons on the fluoro-substituted aniline (B41778) ring and the methoxyphenoxy ring can be distinguished based on their chemical shifts and coupling constants. The methoxy (B1213986) group protons typically appear as a sharp singlet in the upfield region, while the amine protons may present as a broad singlet, the chemical shift of which can be solvent-dependent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.0-6.5 | Multiplet | Not specified |

| Methoxy (-OCH₃) | 3.75 | Singlet | Not applicable |

| Amine (-NH₂) | 3.85 | Broad Singlet | Not applicable |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented is typical for this class of compounds.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. Aromatic carbons typically resonate in the downfield region (110-160 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling, which is a key diagnostic feature. The methoxy carbon appears at a characteristic upfield chemical shift (around 55 ppm).

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Correlations |

| C-F | ~158 (doublet) | Large ¹JCF coupling |

| C-O (aniline ring) | ~145 | |

| C-O (phenoxy ring) | ~155 | |

| C-N | ~140 | |

| Aromatic C-H | 105-130 | |

| Methoxy (-OCH₃) | ~55.6 |

Note: The assignments are based on typical chemical shift ranges and expected substituent effects.

¹⁹F-NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F-NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will be split into a multiplet due to coupling with the ortho and meta protons on the aniline ring, providing further confirmation of its position.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -120 to -125 | Multiplet |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₃H₁₂FNO₂), the calculated monoisotopic mass is 233.0852 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this calculated value (typically within a few parts per million) confirms the molecular formula.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. The molecule is expected to fragment at the ether linkage, leading to characteristic fragment ions corresponding to the fluorinated aniline and methoxyphenoxy moieties.

| Ion | Calculated m/z | Identity |

| [M+H]⁺ | 234.0930 | Molecular Ion |

| [C₇H₇O₂]⁺ | 123.0446 | Methoxyphenoxy fragment |

| [C₆H₅FN]⁺ | 110.0406 | Fluoroaniline (B8554772) fragment |

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3450-3300 (typically two bands for a primary amine) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic, -OCH₃) | 2950-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (aryl ether) | 1250-1200 (asymmetric), 1050-1000 (symmetric) |

| C-N stretch | 1340-1250 |

| C-F stretch | 1200-1000 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the solid-state conformation of the molecule, including the dihedral angle between the two aromatic rings, and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group. As of the latest literature review, a crystal structure for this specific compound has not been reported in publicly accessible databases.

Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable tools in the synthesis and characterization of this compound and its analogues. These methods are crucial for determining the purity of the final compound and reaction intermediates, as well as for the separation and isolation of desired products from complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with a mass spectrometry (MS) detector, is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For fluoroaniline derivatives, reversed-phase HPLC is commonly utilized.

Detailed research on the specific analysis of this compound is not extensively published; however, methods developed for structurally similar compounds, such as 4-fluoroaniline (B128567), provide a strong basis for potential analytical approaches. oup.com A rapid and sensitive HPLC-MS method for 4-fluoroaniline has been developed using a C18 column, which is effective for separating non-polar to moderately polar compounds. oup.comnih.gov The separation is typically achieved using a gradient elution, where the mobile phase composition is changed over time to effectively resolve compounds with different polarities. oup.com Detection by mass spectrometry allows for sensitive and selective quantification, often using single ion monitoring (SIM) mode to target the specific mass-to-charge ratio (m/z) of the analyte. nih.gov

The following table outlines a representative set of HPLC parameters that could be adapted for the analysis of this compound, based on methods for related fluoroaniline compounds. oup.com

| Parameter | Value / Description |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid |

| Gradient | Linear gradient from 10% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 20 µL |

| Detector | Mass Spectrometer (MS) with Electrospray Ionization (ESI) |

| MS Mode | Positive Ionization, Single Ion Monitoring (SIM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another cornerstone technique for the analysis of chemical intermediates. It is best suited for compounds that are volatile and thermally stable. Aniline and its derivatives often possess sufficient volatility for GC analysis. In this method, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that aids in structural confirmation.

The purity of fluorinated aromatic compounds, such as those synthesized from fluoroaniline precursors, has been successfully determined using gas chromatographic analysis. google.com This technique is highly effective for identifying and quantifying impurities, including starting materials, byproducts, or residual solvents. While a specific GC-MS method for this compound is not detailed in the literature, a general approach can be outlined.

The table below presents typical parameters for a GC-MS method suitable for analyzing substituted aniline compounds.

| Parameter | Value / Description |

| Column | Capillary column (e.g., 30m x 0.25mm) with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Preparative and Flash Chromatography for Isolation

Beyond analytical assessment, chromatography is essential for the purification of synthetic products and the isolation of analogues. Preparative HPLC and flash column chromatography are widely used for this purpose in the synthesis of diaryl ethers and related structures. umass.eduresearchgate.net In many synthetic procedures involving diaryl ethers, the crude reaction product is purified by flash chromatography on a silica (B1680970) gel column. researchgate.net This allows for the separation of the desired compound from unreacted starting materials and byproducts on a larger scale than analytical chromatography, yielding an analytically pure product. umass.edu Patents describing the synthesis of related fluoro-methoxy-aniline compounds also note that intermediates can be purified by column chromatography. google.com

Computational and Theoretical Chemistry of 5 Fluoro 2 4 Methoxyphenoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 5-Fluoro-2-(4-methoxyphenoxy)aniline, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and a variety of molecular characteristics. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and methoxyphenoxy rings, particularly on the nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the aromatic systems, representing the regions susceptible to nucleophilic attack. The analysis of these orbitals helps in predicting how the molecule will interact with other reagents.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.876 |

| LUMO | -1.245 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The EPS map is color-coded to represent different potential values; regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the EPS map would likely show negative potential around the nitrogen atom of the aniline group and the oxygen atom of the methoxy (B1213986) group, highlighting these as primary sites for electrophilic interaction. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Positive potential would be expected around the hydrogen atoms of the amine group and the aromatic rings.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can provide vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model. Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra, providing a comprehensive spectroscopic profile of the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Aniline) | Asymmetric Stretch | 3505 |

| N-H (Aniline) | Symmetric Stretch | 3410 |

| C-O-C (Ether) | Asymmetric Stretch | 1245 |

| C-F | Stretch | 1180 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions in different environments (e.g., in a solvent or in a condensed phase).

By simulating the molecule's trajectory over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for a molecule with multiple rotatable bonds, such as the ether linkage and the bond connecting the aniline ring to the ether oxygen. Understanding the preferred conformations is crucial for predicting how the molecule might bind to a biological target or self-assemble. MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's macroscopic properties.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry provides the tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. For this compound, this could involve studying its synthesis or its potential metabolic pathways.

By mapping the potential energy surface of a reaction, computational methods can locate the structures of reactants, products, and transition states. From these structures, it is possible to calculate the Gibbs free energies of reaction (ΔG_rxn) and activation (ΔG_act). The Gibbs free energy of reaction indicates the spontaneity of a reaction, with a negative value suggesting a spontaneous process. The Gibbs free energy of activation, or the energy barrier, determines the reaction rate.

These calculations are crucial for understanding the feasibility and kinetics of a proposed reaction involving this compound. For example, in a synthetic context, comparing the activation energies of different potential reaction pathways can help in selecting the most efficient route.

Table 3: Illustrative Gibbs Free Energy Values for a Hypothetical Reaction of this compound

| Parameter | Value (kcal/mol) |

|---|---|

| Gibbs Free Energy of Reaction (ΔG_rxn) | -25.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from theoretical calculations for a hypothetical reaction.

Natural Bond Order (NBO) Analysis for Charge Transfer and Bonding Interactions

Natural Bond Order (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules, providing insights into chemical bonding and interactions. This analysis helps in understanding the charge transfer and bonding interactions within a molecule by examining the localized orbitals.

Furthermore, NBO analysis would be instrumental in quantifying the intramolecular charge transfer interactions. For instance, it could elucidate the delocalization of lone pairs of electrons from the oxygen and nitrogen atoms into the aromatic rings. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group would create interesting electronic effects that NBO analysis could detail. The interaction between the lone pairs of the fluorine atom and the adjacent C-F bond, as well as potential hydrogen bonding interactions involving the amine group, could also be explored.

A hypothetical NBO analysis might reveal the stabilization energies associated with these charge transfer events, providing a quantitative measure of their significance. The natural charges on each atom would also be calculated, offering a more detailed picture of the electron distribution than simpler population analyses.

Hypothetical NBO Analysis Data for this compound As specific data is not available, this table is a representation of what an NBO analysis would provide and is for illustrative purposes only.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C)aniline ring | Data Not Available |

| LP (2) Oether | π* (C-C)aniline ring | Data Not Available |

| LP (2) Omethoxy | π* (C-C)phenoxy ring | Data Not Available |

| LP (3) F | σ* (C-C)aniline ring | Data Not Available |

Quantum Chemical Descriptors for Structure-Reactivity and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that are used to predict its chemical reactivity and physical properties. These descriptors are crucial in establishing structure-reactivity and structure-property relationships.

For this compound, specific quantum chemical descriptors have not been reported in the available literature. However, a computational study would typically calculate a range of these descriptors to understand its chemical behavior.

Key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors would provide valuable insights into the reactivity of this compound in various chemical reactions and help in predicting its physical properties such as solubility and boiling point.

Hypothetical Quantum Chemical Descriptors for this compound As specific data is not available, this table is a representation of what a quantum chemical calculation would provide and is for illustrative purposes only.

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Ionization Potential (eV) | Data Not Available |

| Electron Affinity (eV) | Data Not Available |

| Electronegativity (eV) | Data Not Available |

| Chemical Hardness (eV) | Data Not Available |

| Chemical Softness (eV-1) | Data Not Available |

| Electrophilicity Index | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

Applications and Derivatization in Advanced Organic Synthesis and Materials Science Research

5-Fluoro-2-(4-methoxyphenoxy)aniline as a Key Building Block in Complex Organic Synthesis

This compound is a polysubstituted aromatic compound that serves as a versatile intermediate and key building block in the synthesis of more complex molecules. chemimpex.comnih.gov Its structural features—a reactive aniline (B41778) group, a diaryl ether linkage, and fluorine and methoxy (B1213986) substituents—make it a valuable precursor in various fields of chemical research. The strategic placement of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives, a common strategy in medicinal chemistry and materials science. mdpi.commdpi.com Researchers utilize such fluorinated anilines as starting materials to construct elaborate molecular architectures for diverse applications. chemimpex.commdpi.com

The presence of fluorine atoms and heterocyclic moieties is a recurring motif in medicinal chemistry, often leading to compounds with enhanced biological activities. mdpi.comnih.gov this compound is a prime candidate for the synthesis of novel fluorinated heterocyclic systems. The primary amine group of the aniline moiety provides a nucleophilic site for a wide range of cyclization reactions.

By reacting with various bi-electrophilic reagents, the aniline can be incorporated into a variety of heterocyclic rings, such as quinolines, quinazolines, benzimidazoles, and other fused systems. The fluorine substituent on the benzene (B151609) ring is a desirable feature, as fluorinated heterocycles are prominent scaffolds for biologically active compounds and prospective drugs. mdpi.com The synthesis of such systems is a key area of research, with the goal of developing new therapeutic agents. nih.gov

Structurally related fluorinated anilines are widely used in the formulation of advanced agrochemicals, including herbicides and fungicides. chemimpex.comchemimpex.com The incorporation of a fluorine atom into the molecular structure of an active ingredient can enhance its efficacy and metabolic stability, leading to more potent and persistent crop protection agents. This compound serves as a valuable intermediate in the synthesis of these agrochemicals. Its aniline group can be chemically modified to introduce the desired pharmacophore responsible for the herbicidal or fungicidal activity, while the fluorinated diaryl ether backbone forms the core of the final product.

Aniline derivatives are important monomers in the production of specialty polymers and resins. Analogous compounds to this compound are employed in material science to create polymers with enhanced properties. chemimpex.comchemimpex.com The integration of this fluorinated monomer into polymer chains can contribute to materials with improved thermal stability, chemical resistance, and specific dielectric properties. The fluorine atom's high electronegativity and the rigidity of the aromatic rings can lead to polymers with low surface energy and high durability, making them suitable for specialized industrial applications.

Anilines are foundational precursors in the synthesis of a vast array of dyes and pigments. The primary amino group of this compound can be readily converted into a diazonium salt. This reactive intermediate can then undergo coupling reactions with various aromatic compounds (coupling components) to form azo compounds, which are characterized by their vibrant colors. The specific substituents on both the aniline precursor and the coupling partner determine the final color, stability, and solubility of the dye. The presence of the fluoro and methoxyphenoxy groups in the molecule can be used to tune the tinctorial properties of the resulting colorants, potentially leading to specialty dyes with high performance. chemimpex.com

Table 1: Summary of Applications for this compound

| Application Area | Role of the Compound | Key Structural Features Utilized | Resulting Products/Materials |

| Heterocyclic Synthesis | Precursor/Building Block | Aniline group, Fluorine substituent | Biologically active heterocyclic compounds (e.g., potential pharmaceuticals) |

| Agrochemicals | Intermediate | Aniline group, Fluorinated core | Herbicides, Fungicides |

| Polymer Science | Monomer | Aniline group, Aromatic rings, Fluorine | Specialty polymers and resins with enhanced thermal and chemical stability |

| Dyes and Pigments | Diazonium Component Precursor | Aniline group | Azo dyes and pigments with tailored colors and properties |

Strategies for Derivatization and Functionalization of this compound

The chemical reactivity of this compound is dominated by the primary amino group (-NH₂) attached to the aromatic ring. This functional group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These derivatization strategies are fundamental in fields like medicinal chemistry for structure-activity relationship (SAR) studies.

Amide Synthesis: One of the most common derivatizations of anilines is the formation of amides. This compound can react with various acylating agents, such as acyl chlorides or carboxylic anhydrides, in the presence of a base to yield the corresponding N-aryl amides. This reaction is robust and allows for the introduction of a wide variety of acyl groups, thereby modifying the molecule's steric and electronic properties. The synthesis of novel amide compounds is a significant area of research for developing new anti-inflammatory agents and other therapeutics. nih.gov

Sulfonamide Synthesis: Similarly, the reaction of this compound with sulfonyl chlorides in the presence of a base like pyridine (B92270) affords sulfonamide derivatives. ekb.eg Sulfonamides are a critically important class of compounds (a well-known "pharmacophore") found in numerous drugs with diverse biological activities. mdpi.comresearchgate.net The synthesis of new sulfonamides from aniline precursors is a common strategy in drug discovery. The general method involves reacting a primary or secondary amine with a sulfonyl chloride. ekb.eg

Table 2: Common Derivatization Reactions

| Derivative Class | Reagent Type | General Reaction | Significance of Derivative |

| Amides | Acyl Chlorides, Carboxylic Anhydrides | R-COCl + Ar-NH₂ → R-CONH-Ar + HCl | Prevalent in biologically active molecules; used to modify physicochemical properties. nih.gov |

| Sulfonamides | Sulfonyl Chlorides | R-SO₂Cl + Ar-NH₂ → R-SO₂NH-Ar + HCl | Important pharmacophore in a wide range of therapeutic agents. ekb.egmdpi.com |

Introduction of Additional Substituents via Electrophilic or Nucleophilic Routes

The chemical architecture of this compound offers several avenues for the introduction of additional substituents, which can be crucial for fine-tuning its physicochemical and biological properties. Both the aniline and the phenoxy rings, as well as the amino group, can participate in various chemical transformations.

Electrophilic Aromatic Substitution:

The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino and phenoxy groups. The directing effects of these substituents would likely channel incoming electrophiles to the positions ortho and para to the amino group. However, the position para to the amino group is already substituted with a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group (C3 and C6). The fluorine atom, being an ortho, para-director but deactivating, and the bulky phenoxy group at the 2-position would sterically and electronically influence the regioselectivity of these reactions.

Common electrophilic substitution reactions that could be employed to introduce further diversity include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using nitric acid in the presence of sulfuric acid, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the presence of the amino group can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the amino group is often necessary.

The methoxy-substituted phenoxy ring is also activated towards electrophilic substitution, with the methoxy group directing incoming electrophiles to the ortho and para positions.

Nucleophilic Reactions:

The primary amino group of this compound is a key site for nucleophilic reactions. It can readily react with a variety of electrophiles to form a wide range of derivatives.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, although overalkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents, including halogens (Sandmeyer reaction), hydroxyl, cyano, and aryl groups (Gomberg-Bachmann reaction).

The fluorine atom on the aniline ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

A hypothetical reaction scheme illustrating potential derivatization is shown below:

| Reaction Type | Reagent/Conditions | Potential Product Structure |

| Bromination | NBS, Acetonitrile | 3-Bromo-5-fluoro-2-(4-methoxyphenoxy)aniline |

| Acylation | Acetyl chloride, Pyridine | N-(5-fluoro-2-(4-methoxyphenoxy)phenyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride, Pyridine | N-(5-fluoro-2-(4-methoxyphenoxy)phenyl)benzenesulfonamide |

This table is illustrative of potential reactions and the expected major products based on general principles of organic chemistry.

Design and Synthesis of Compound Libraries for Structure-Reactivity Relationship Studies

The development of compound libraries based on the this compound scaffold is a valuable strategy for exploring structure-activity relationships (SAR) and structure-property relationships. Such libraries are instrumental in identifying lead compounds in drug discovery and optimizing the properties of functional materials. The principles of combinatorial chemistry, where diverse sets of building blocks are systematically combined, can be applied to generate a large number of derivatives from this core structure.

Scaffold-Based Library Design:

The this compound core can be considered a central scaffold. Diversity can be introduced by varying the substituents at multiple positions. A common approach involves a multi-step synthetic sequence where different building blocks are introduced in a combinatorial fashion.

For example, a library could be designed by:

Varying the phenoxy moiety: Starting with 5-fluoro-2-aminophenol, a library of diaryl ethers can be synthesized by reacting it with a diverse set of substituted aryl halides or boronic acids.

Derivatizing the amino group: The resulting library of phenoxyanilines can then be further diversified by reacting the amino group with a collection of different acylating agents, sulfonylating agents, or aldehydes/ketones for reductive amination.

Modifying the aniline ring: Electrophilic substitution reactions on the aniline ring, as discussed in the previous section, can introduce another layer of diversity.

Example of a Combinatorial Library Synthesis Plan:

| Step | Reaction | Building Block Library | Resulting Intermediate/Product Library |

| 1 | Buchwald-Hartwig or Ullmann Coupling | Diverse aryl halides/boronic acids | Library of substituted 2-phenoxyanilines |

| 2 | Amide Coupling | Diverse carboxylic acids | Library of N-acylated-2-phenoxyanilines |

| 3 | Suzuki or other Cross-Coupling (if a handle is introduced) | Diverse boronic acids/esters | Library of biaryl-substituted phenoxyanilines |

This table outlines a potential strategy for creating a diverse chemical library based on the phenoxyaniline (B8288346) scaffold.

The analysis of the biological activity or material properties of the synthesized library members allows for the elucidation of structure-reactivity relationships. For instance, in a medicinal chemistry context, SAR studies can reveal which substituents and in which positions are critical for target binding and biological effect. This information guides the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The presence of the fluorine atom is particularly interesting in this context, as fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.

Future Research Directions and Emerging Paradigms for 5 Fluoro 2 4 Methoxyphenoxy Aniline

Exploration of Sustainable and More Efficient Catalytic Systems for its Synthesis

The synthesis of diaryl ethers and substituted anilines, the core structural motifs of 5-Fluoro-2-(4-methoxyphenoxy)aniline, is undergoing a paradigm shift towards more sustainable and efficient methodologies. Future research will likely focus on moving beyond traditional, often harsh, synthetic routes to embrace greener alternatives.

Photocatalysis and Flow Chemistry: The use of visible-light photoredox catalysis represents a significant leap forward in the synthesis of fluorinated aromatic compounds. researchgate.net This technique offers mild reaction conditions and high selectivity, making it an attractive area of exploration for the C-O cross-coupling reaction required to form the diaryl ether bond in the target molecule. researchgate.net Furthermore, the integration of photocatalysis with continuous-flow microreactor systems can offer enhanced safety, scalability, and precise control over reaction parameters, which is particularly advantageous when dealing with highly reactive intermediates. researchgate.netrsc.orgdurham.ac.uk Research in this area could lead to the development of a highly efficient and environmentally benign synthesis of this compound.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics and mechanism is crucial. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing valuable insights that can guide process optimization.

Future research could involve the application of techniques such as:

In-situ NMR Spectroscopy: This technique can provide detailed structural information about reactants, intermediates, and products directly in the reaction mixture, allowing for the elucidation of reaction pathways and the identification of transient species. nih.gov

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are highly sensitive to changes in chemical bonding and can be used to track the consumption of reactants and the formation of products in real-time. This data is invaluable for determining reaction kinetics and identifying potential bottlenecks in the process.

By employing these advanced analytical methods, researchers can gain a more comprehensive understanding of the Ullmann condensation or other coupling reactions used to synthesize this compound, leading to improved yields, reduced reaction times, and enhanced process control.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Engineering

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For this compound, these computational tools can be leveraged in several key areas.

Catalyst Design and Optimization: Machine learning models can be trained to predict the performance of different catalysts for the C-O cross-coupling reaction. synthiaonline.com By analyzing the relationship between catalyst structure and activity, these models can guide the design of new, more efficient catalysts, reducing the need for extensive experimental screening.

Property Prediction: ML algorithms can also be used to predict the physicochemical and spectroscopic properties of this compound and its derivatives. aalto.finih.govnih.govchemrxiv.orgacs.org This predictive capability can aid in the design of molecules with specific desired characteristics for various applications, such as in materials science or medicinal chemistry, by engineering their properties at the molecular level.

Investigation into Its Role in Supramolecular Chemistry and Self-Assembly Processes

The presence of fluorine and other functional groups in this compound suggests its potential for interesting applications in supramolecular chemistry and materials science.

Crystal Engineering: The fluorine atom can participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds, which can be exploited to control the packing of molecules in the solid state. researchgate.net Future research could focus on the crystal engineering of this compound to create materials with specific solid-state properties, such as unique optical or electronic characteristics.

Supramolecular Self-Assembly: The molecule's structure, with its combination of aromatic rings, a flexible ether linkage, and hydrogen bonding motifs (the aniline (B41778) group), makes it a candidate for forming well-defined supramolecular assemblies in solution or on surfaces. beilstein-journals.orgresearchgate.netnih.govnih.govyoutube.com By understanding and controlling these self-assembly processes, it may be possible to create novel nanomaterials with tailored functions, such as sensors or components for molecular electronic devices. The study of how the fluorine substituent influences the self-assembly behavior of phenoxyaniline (B8288346) systems would be a particularly interesting area of investigation.

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-2-(4-methoxyphenoxy)aniline?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorinated aniline derivatives are often synthesized by introducing substituents (e.g., methoxyphenoxy groups) via Ullmann coupling or SNAr reactions. A related compound, 4-(4-Methoxyphenoxy)aniline, is synthesized by reacting 4-methoxyphenol with a halogenated aniline derivative under basic conditions . For 5-fluoro derivatives, fluorination can occur via diazotization followed by Balz-Schiemann reaction or direct fluorination using Selectfluor®. Purity (>97%) is achieved through column chromatography or recrystallization, as seen in fluorophenol building blocks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and aromatic ring integrity. Fluorine coupling patterns (H-F) help identify substitution sites .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO, MW 234.09) and fragmentation patterns .

- HPLC : Purity assessment (>97%) is standard, as demonstrated for fluorinated anilines like 2-Amino-4-fluorophenol .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Drug Discovery : Acts as a fluorinated building block for bioactive molecules. For instance, 2-Amino-4-fluorophenol is used in fluorescent dyes and APIs .

- Organic Synthesis : The methoxyphenoxy group enhances solubility, enabling use in cross-coupling reactions for complex heterocycles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer :

- Experimental Design : Use Box-Behnken or Central Composite Design to optimize parameters (temperature, catalyst loading, solvent ratio). For example, photocatalytic degradation studies of aniline derivatives employ such designs .

- Case Study : A reaction using Pd(OAc)/Xantphos in toluene at 110°C under N achieved 85% yield for a similar compound. Adjusting the base (e.g., KCO vs. CsCO) can reduce side reactions .

Q. How to resolve contradictions in spectroscopic data due to impurities or isomerism?

- Methodological Answer :